molecular formula C16H22ClNO3S2 B2628334 2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide CAS No. 2415570-39-5

2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide

Cat. No.: B2628334
CAS No.: 2415570-39-5
M. Wt: 375.93
InChI Key: HPFSCNWDOPCWBH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a hydroxy-dithiepan moiety, and a methylpropanamide structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a dithiepan derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group may bind to receptors or enzymes, modulating their activity. The hydroxy-dithiepan moiety can interact with cellular pathways, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S2/c1-15(2,21-13-5-3-12(17)4-6-13)14(19)18-9-16(20)10-22-7-8-23-11-16/h3-6,20H,7-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFSCNWDOPCWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CSCCSC1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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